GSK-J2 sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

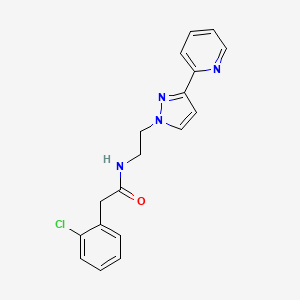

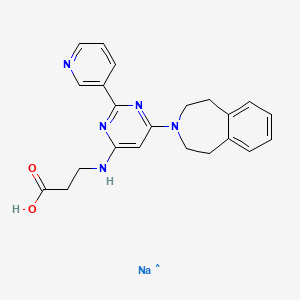

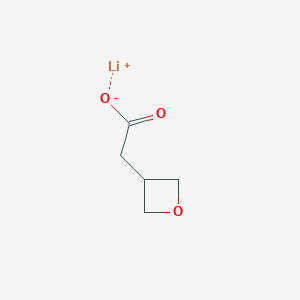

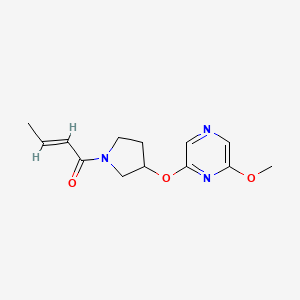

GSK-J2 sodium salt is the sodium form of GSK-J2 . It is an isomer of GSK-J1 and does not have any specific activity . GSK-J1 is a potent inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A .

Molecular Structure Analysis

The molecular formula of GSK-J2 sodium salt is C22H23N5O2 • Na . The InChI code is InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); .Chemical Reactions Analysis

GSK-J2 sodium salt is an isomer of GSK-J1 and does not have any specific activity . GSK-J1 is a potent inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A .Physical And Chemical Properties Analysis

The molecular weight of GSK-J2 sodium salt is 411.43 . It is a crystalline solid . The λmax is 242 nm .Scientific Research Applications

Gitelman Syndrome and Salt-Losing Tubulopathies :Gitelman syndrome (GS) is a rare salt-losing tubulopathy characterized by hypokalemic metabolic alkalosis with hypomagnesemia and hypocalciuria. It involves mutations in the SLC12A3 gene, which encodes the thiazide-sensitive sodium-chloride cotransporter (NCC). Research has focused on diagnostic evaluation, management, and treatment of GS, identifying significant variability in symptoms and quality of life impact. Management strategies for GS include a liberal salt intake along with oral magnesium and potassium supplements (Blanchard et al., 2017).

GSK-3β Activation and Cellular Processes :Glycogen synthase kinase 3 (GSK-3) is a multifunctional serine/threonine kinase, regulating numerous signaling pathways like cellular responses to Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. It's involved in various cellular processes, including glycogen metabolism, cell cycle regulation, and proliferation. GSK-3's activity is generally inhibited, and it shows preference for primed substrates. The enzyme's involvement in Alzheimer's disease and non-insulin-dependent diabetes mellitus makes it a target for developing new inhibitors like aloisines, paullones, and maleimides (Doble & Woodgett, 2003).

Sodium Palmitate-Induced Lipoapoptosis in Liver Cells :Sodium palmitate, a saturated fatty acid, can induce lipoapoptosis in human liver cells. The study found that sodium palmitate activates GSK-3β protein, leading to JNK activation and Bax upregulation, suggesting that GSK-3β inhibition might be a potential therapeutic target for conditions like nonalcoholic fatty liver disease (NAFLD) (Cao et al., 2014).

GSK-3β Inhibition and Potential Therapeutic Applications :Glycogen synthase kinase 3 (GSK-3) inhibitors are emerging as potential therapeutic compounds for treating conditions associated with elevated enzyme activity. This includes diseases like type 2 diabetes, Alzheimer's disease, traumatic head injury, stroke, and bipolar mood disorders. The inhibitors’ pro-apoptotic feature suggests their role in protecting against neuronal cell death (Eldar-Finkelman, 2002).

Inhibitors of GSK-3β as New Promising Drugs :GSK-3 inhibitors have potential in treating various diseases, including diabetes, neurodegeneration, cancer, and inflammation. GSK-3, initially known for its role in glycogen metabolism, regulates multiple cell functions. Developing small molecule inhibitors for GSK-3 could have therapeutic uses in treating a range of diseases (Martínez et al., 2002).

Sodium Ion Batteries and Energy Storage :Research on sodium batteries, including solid-state sodium batteries, has been growing due to their potential in safe and cost-effective energy storage. Sodium ion batteries are suitable for large-scale energy storage applications, particularly with renewable energy sources. The development of solid electrolytes with high Na+-ion conductivity is crucial for enhancing energy densities and rate capabilities in these batteries (Delmas, 2018).

Molecular Dynamics Modeling of Na2S + SiS2 Glassy Electrolytes :This study used molecular dynamics simulations to evaluate sodium sulfide-silicon sulfide glasses as potential glassy solid electrolytes for sodium batteries. The ionic conductivities calculated at room temperature increased significantly with sodium sulfide content, providing insights into optimizing compositions for enhanced ionic conductivity (Dive et al., 2018).

Mechanism of Action

Future Directions

As GSK-J2 sodium salt is an isomer of GSK-J1 and does not have any specific activity , it is primarily used as a negative control in research . The future directions of GSK-J2 sodium salt would likely continue in this vein, serving as a control in studies involving GSK-J1 and its inhibition of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A .

properties

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRQFGWKMRKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK-J2 sodium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)

![N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2356799.png)

![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)

![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)